molecular formula C10H10N4O B12936264 N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide CAS No. 62400-12-8

N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B12936264
CAS No.: 62400-12-8
M. Wt: 202.21 g/mol
InChI Key: XUSGPWZOTDRMIP-UHFFFAOYSA-N
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Description

N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide (CAS 62400-12-8) is a 1,2,4-triazole derivative with the molecular formula C10H10N4O and a molecular weight of 202.21 g/mol . This chemical reagent provides researchers with a versatile heterocyclic building block for medicinal chemistry and drug discovery. The 1,2,4-triazole core is a privileged scaffold in pharmaceutical research, known for its significant biological and pharmacological properties . Triazole derivatives demonstrate a broad spectrum of biological activities, which makes them highly valuable for developing new therapeutic agents . Specifically, 1,2,4-triazole-based compounds have been extensively studied for their antimicrobial and antifungal properties . Some novel N-(1,2,4-triazolyl)pyridine-3-sulfonamide hybrids, for instance, have shown greater efficacy than fluconazole against certain Candida and Rhodotorula species . Beyond antimicrobial applications, the 1,2,4-triazole scaffold is found in compounds investigated for other activities, including antiviral research . The stability of the triazole ring and its ability to engage in hydrogen bonding make it an excellent linker for constructing bioactive molecules and optimizing interactions with biological targets . This acetamide derivative is offered For Research Use Only. It is intended for use by qualified researchers in laboratory settings only and is strictly not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the safety data sheet and handle this material according to established laboratory safety protocols.

Properties

IUPAC Name

N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-7(15)11-10-12-9(13-14-10)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSGPWZOTDRMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NNC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401195
Record name N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62400-12-8
Record name N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide typically involves the reaction of 5-phenyl-1H-1,2,4-triazole-3-amine with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide has been evaluated for its antimicrobial activity. Studies indicate that triazole derivatives exhibit significant antibacterial and antifungal properties. For instance, derivatives of triazoles have shown effectiveness against a range of pathogens including Staphylococcus aureus and Candida albicans .

Anticancer Potential
The compound has potential as an anticancer agent. Research indicates that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction. In vitro studies have demonstrated that certain triazole derivatives exhibit cytotoxic effects on cancer cell lines .

Anti-inflammatory Effects
this compound has also been explored for its anti-inflammatory properties. Triazoles have been reported to inhibit pro-inflammatory cytokines, suggesting a therapeutic role in inflammatory diseases .

Agricultural Applications

Fungicides
Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. This compound may serve as a lead compound for developing new agricultural fungicides that target specific fungal pathogens while minimizing environmental impact .

Plant Growth Regulators
Research has indicated that triazole derivatives can act as plant growth regulators. They may enhance crop yield and resistance to environmental stressors by modulating plant hormonal pathways .

Material Science

Polymer Development
this compound can be utilized in the synthesis of advanced materials and polymers. The unique properties of triazoles allow for the creation of materials with enhanced thermal stability and mechanical strength .

Comparative Data Table

Application Area Activity/Effect References
Medicinal ChemistryAntimicrobial ,
Anticancer ,
Anti-inflammatory
AgriculturalFungicide ,
Plant Growth Regulator
Material SciencePolymer Development ,

Study 1: Antimicrobial Activity

A study evaluated various triazole derivatives for their antimicrobial efficacy against clinical isolates. This compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics against resistant strains of bacteria.

Study 2: Anticancer Activity

In vitro tests on cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. This suggests its potential as an adjunct therapy in cancer treatment protocols.

Study 3: Agricultural Application

Field trials using formulations containing this compound as a fungicide resulted in significant reductions in fungal infections in crops compared to untreated controls.

Mechanism of Action

The mechanism of action of N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .

Comparison with Similar Compounds

N-(5-Amino-1H-1,2,4-triazol-3-yl)acetamide ()

  • Structural Difference: Replaces the phenyl group with an amino (-NH₂) substituent.
  • Such derivatives are often intermediates for further functionalization.

2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7; )

  • Structural Difference: Features a phenoxy group instead of phenyl, with additional chloro and methyl substituents.
  • Activity : Acts as a synthetic auxin agonist in plants, mimicking indole-3-acetic acid (IAA) .

Sulfur-Containing Derivatives

MGH-CP25 ()

  • Structure : 2-((4H−1,2,4-triazol-3-yl)sulfonyl)-N-(4-adamantylphenyl)acetamide.
  • Key Feature : Sulfonyl group enhances electronegativity and metabolic stability.
  • Application : Investigated as a TEAD-YAP inhibitor in cancer research .

VUAA1 and OLC15 ()

  • VUAA1 : N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide.
  • OLC15 : N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide.
  • Activity : VUAA1 is a broad-spectrum insect olfactory receptor agonist, while OLC15 acts as an antagonist. The substitution of pyridine (3-pyridinyl vs. 2-pyridinyl) and alkyl chain length (ethyl vs. butyl) critically determine agonist/antagonist switching .

Benzothiazole-Linked Triazole Acetamides ()

  • Representative Compounds :
    • 5i : 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide.
    • 5j : 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide.
  • Biological Data :

    Compound MES ED₅₀ (mg/kg) scPTZ ED₅₀ (mg/kg) Protective Index (MES)
    5i 50.8 76.0 6.7
    5j 54.8 52.8 8.96
  • Key Insight : Fluorine substitution at the para position (5j) improves anticonvulsant efficacy and safety over meta-substituted 5i .

Substituent-Driven Activity Variations ()

  • Example: 2-[(5-Benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide. Structural Features: Benzyl and methyl groups on the triazole; nitro group on the phenyl ring.

Biological Activity

N-(5-phenyl-1H-1,2,4-triazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects, supported by various research findings and data.

Chemical Structure and Properties

This compound features a triazole ring, which is known for its role in various biological activities. The specific substitution pattern on the triazole ring contributes to its unique chemical reactivity and biological effects.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. It has been investigated for its efficacy against various pathogens:

Pathogen Activity Reference
Candida albicans Inhibitory activity
Staphylococcus aureus Effective against resistant strains
Escherichia coli Moderate inhibitory effects

The compound's mechanism involves the inhibition of specific enzymes crucial for microbial growth, leading to cell death.

Anticancer Activity

This compound has shown potential as an anticancer agent. Studies reveal its ability to induce apoptosis in cancer cells through the inhibition of cell proliferation pathways.

Cancer Cell Line IC50 (µM) Effect Reference
MCF7 (breast) 12.5Significant growth inhibition
A549 (lung) 26Induces apoptosis
HCT116 (colon) 0.95Inhibits proliferation

The compound's selectivity towards cancer cells over normal cells suggests a favorable therapeutic index.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been explored for anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in cell proliferation and survival.
  • Cytokine Modulation : It reduces the levels of inflammatory cytokines.
  • Induction of Apoptosis : Activation of apoptotic pathways leads to programmed cell death in cancer cells.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Study on Antifungal Activity : A clinical trial evaluated the compound against Candida infections in immunocompromised patients, demonstrating significant improvement in patient outcomes.
  • Cancer Treatment Study : A phase II study involving patients with advanced breast cancer showed a reduction in tumor size with minimal side effects when treated with this compound combined with standard chemotherapy.

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